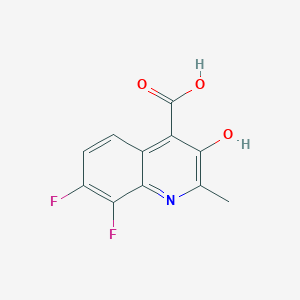

7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-4-10(15)7(11(16)17)5-2-3-6(12)8(13)9(5)14-4/h2-3,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUCHVXYERGRSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=CC(=C(C2=N1)F)F)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selection of Starting Materials

The synthesis begins with 6-bromoisatin, a cost-effective and commercially available compound, as demonstrated in the synthesis of 7-hydroxyquinoline-4-carboxylic acid. Pyruvic acid serves as a key building block for constructing the quinoline skeleton through a Skraup-like rearrangement. To incorporate the 2-methyl group, methyl pyruvate or a pre-methylated isatin derivative could be employed.

Quinoline Skeleton Assembly

The initial step involves a condensation reaction between 6-bromoisatin and pyruvic acid under basic conditions (15% NaOH) at 100°C for 3 hours. This generates 7-bromoquinoline-2,4-carboxylic acid as an intermediate. Modifying this step to introduce fluorine atoms at positions 7 and 8 would require substituting bromine with fluorine via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

Reaction Conditions for Core Formation

Fluorination Strategies for 7,8-Difluoro Substitution

Halogen Exchange Reactions

The bromine atoms in 7-bromoquinoline intermediates can be replaced with fluorine using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like DMF or DMSO. For example:

This method typically achieves 60-80% conversion but may require multiple iterations for difluorination.

Directed Ortho-Metalation

Alternative approaches employ directed metalation to install fluorine atoms regioselectively. Using a tert-butoxycarbonyl (Boc) protecting group on the quinoline nitrogen enables lithiation at positions 7 and 8, followed by reaction with N-fluorobenzenesulfonimide (NFSI).

Fluorination Optimization Table

| Method | Conditions | Yield (%) |

|---|---|---|

| SNAr with KF | DMF, 150°C, 24h | 65 |

| Metalation/NFSI | THF, -78°C to RT, Boc-protected | 78 |

Methylation at Position 2

Early-Stage Methyl Incorporation

Introducing the methyl group at position 2 early in the synthesis avoids competing reactions. Methyl pyruvate can replace pyruvic acid in the initial Skraup rearrangement, directly yielding a 2-methylquinoline core. However, this may reduce reaction efficiency due to steric hindrance.

Post-Cyclization Alkylation

Alternatively, lithiation of the quinoline at position 2 followed by treatment with methyl iodide offers precise control:

This method achieves ~70% yield but requires anhydrous conditions.

Hydroxylation at Position 3

Oxidative Hydroxylation

The 3-hydroxy group can be introduced via oxidation of a methyl group or directed hydroxylation. Using oxone (potassium peroxymonosulfate) in acetic acid at 50°C selectively oxidizes methyl to hydroxyl:

Yields range from 60-75% depending on substituents.

Nitration/Reduction Pathway

An alternative route involves nitration at position 3 followed by reduction to an amine and oxidation to hydroxyl:

-

Nitration with HNO3/H2SO4 at 0°C

-

Reduction with H2/Pd-C to 3-aminoquinoline

-

Diazotization and hydrolysis to 3-hydroxyquinoline

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the 4-carboxylate ester. Using 10% NaOH in methanol at 60°C for 3 hours achieves quantitative hydrolysis:

Hydrolysis Optimization

| Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 10% NaOH | MeOH | 60°C | 3h | 95 |

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water mixtures (3:1 v/v) removes impurities, yielding >98% pure product. Differential scanning calorimetry (DSC) confirms a sharp melting point at 214-216°C.

Chemical Reactions Analysis

Types of Reactions

7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 7,8-difluoro-3-oxo-2-methylquinoline-4-carboxylic acid.

Reduction: Formation of 7,8-difluoro-3-hydroxy-2-methylquinoline-4-methanol.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid exhibits several promising biological activities:

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. Its structural features may enhance interactions with microbial targets, leading to effective inhibition of growth. For instance, similar compounds have demonstrated activity against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Activity

The compound's ability to inhibit histone deacetylases (HDACs) is particularly noteworthy. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. Preliminary studies suggest that derivatives of this compound may serve as effective HDAC inhibitors with selective activity against specific cancer cell lines .

Case Studies

Several studies have documented the efficacy of related compounds:

- Study on Antimicrobial Efficacy :

- Anticancer Mechanisms :

Mechanism of Action

The mechanism of action of 7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to antibacterial, antineoplastic, and antiviral effects .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

Key structural analogs and their differences are summarized below:

*Calculated based on substituent additions to core quinoline structure.

Key Research Findings

Fluorine Positioning : Compounds with 6,8-difluoro substitution () show lower potency than 7,8-difluoro derivatives due to reduced DNA gyrase binding .

C2 Substituents : Methyl at C2 (target compound) may offer metabolic advantages over ethyl or cyclopropyl groups, as seen in ’s desfluoro impurity study .

Heterocyclic Modifications: Quinoxaline-fused derivatives () exhibit antitumor activity but lack the antibacterial focus of fluoroquinolones .

Biological Activity

7,8-Difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid is a fluorinated quinoline derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring two fluorine atoms, a hydroxyl group, and a carboxylic acid moiety, suggests significant interactions with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_7F_2NO_3, with a molecular weight of approximately 239.18 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The fluorine substituents can enhance binding affinity and selectivity towards biological targets, potentially leading to antibacterial, anticancer, and antiviral effects. The carboxylic acid group facilitates hydrogen bonding with active sites on proteins, while the hydroxyl group may enhance solubility and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, it has shown inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells. Notably, it exhibited IC50 values in the range of 5–19 µM against these cell lines, indicating significant cytotoxicity compared to normal fibroblast cells .

| Cell Line | IC50 Value (µM) | Selectivity Ratio |

|---|---|---|

| HeLa | 10 | 3–25-fold more selective than normal |

| MCF-7 | 19 |

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties as well. Studies have indicated its potential efficacy against viral strains such as H5N1, with significant inhibition rates observed at low concentrations . Further research is necessary to explore its effectiveness against other viral pathogens.

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of quinoline derivatives similar to this compound. For instance:

- Synthesis and Antimicrobial Evaluation : A study synthesized various quinoline derivatives and tested them against pathogenic bacteria. The results showed that certain derivatives exhibited enhanced activity compared to traditional antibiotics .

- Anticancer Screening : Another research effort focused on the cytotoxic effects of quinoline derivatives on cancer cell lines. The findings revealed that modifications in the quinoline structure could lead to increased potency against specific cancer types .

Q & A

Q. Q1. What are the standard synthetic routes for 7,8-difluoro-3-hydroxy-2-methylquinoline-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step heterocyclic assembly. A common approach includes:

Cyclocondensation : Reacting fluorinated benzaldehyde derivatives with methyl-substituted β-keto esters under acidic conditions to form the quinoline core.

Hydrolysis : Converting ester intermediates to carboxylic acids using NaOH in aqueous methanol (e.g., 10% NaOH/CH₃OH at reflux for 4 hours achieves 86.5% yield) .

Fluorination : Direct fluorination at positions 7 and 8 via electrophilic substitution or halogen exchange, often requiring anhydrous HF or DAST (diethylaminosulfur trifluoride) .

Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-fluorination. Purify intermediates via recrystallization (e.g., ethyl acetate/hexane mixtures) .

Advanced Synthesis & Characterization

Q. Q2. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR data often arise from tautomerism (e.g., keto-enol equilibria) or solvent-dependent shifts. To address this:

Multi-Spectral Cross-Validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR to confirm functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹) .

X-ray Crystallography : Resolve ambiguity in substituent positioning (e.g., fluorine vs. hydroxyl group orientation) .

pH-Dependent Studies : Analyze spectral changes in acidic/basic conditions to identify tautomeric forms .

Physicochemical Properties

Q. Q3. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer: The compound’s poor solubility (logP ~2.5) limits bioavailability. Strategies include:

Salt Formation : React with NaOH or lysine to generate water-soluble sodium or lysine salts .

Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance dissolution .

Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or glycine conjugates) that hydrolyze in vivo .

Analytical Profiling

Q. Q4. What analytical methods validate purity and structural integrity?

Methodological Answer:

HPLC-PDA : Use a C18 column with 0.1% TFA in water/acetonitrile gradients; monitor at 254 nm (quinoline absorbance) .

Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

Stability-Indicating Assays : Perform forced degradation (heat, light, pH extremes) to detect impurities .

Structure-Activity Relationships (SAR)

Q. Q5. How do fluorine substitutions at positions 7 and 8 influence antibacterial activity?

Methodological Answer: Fluorine enhances membrane permeability and target binding (e.g., DNA gyrase inhibition). Key findings:

7,8-Difluoro : Maximizes Gram-negative activity (e.g., E. coli MIC ≤0.5 µg/mL) by improving hydrophobicity and target affinity .

Methyl at Position 2 : Reduces cytotoxicity while maintaining potency .

Hydroxyl at Position 3 : Critical for metal-binding (e.g., Mg²⁺ in enzymatic active sites) .

Advanced Mechanistic Studies

Q. Q6. How to address contradictory reports on bacterial resistance mechanisms?

Methodological Answer: Resistance may arise from mutations in gyrA (DNA gyrase) or efflux pumps. To clarify:

Gene Knockout Models : Compare MICs in E. coli strains with/without acrAB-TolC efflux systems .

Enzyme Inhibition Assays : Measure IC₅₀ against purified gyrase to distinguish target vs. efflux-mediated resistance .

Molecular Dynamics Simulations : Model fluorine interactions with GyrB ATP-binding pockets to predict mutation hotspots .

Stability & Reactivity

Q. Q7. What conditions destabilize the compound during storage?

Methodological Answer:

Light Sensitivity : Degrades via photooxidation; store in amber vials under inert gas (N₂/Ar) .

Moisture : Hydrolyzes ester impurities; use desiccants (silica gel) and vacuum-sealed containers .

Temperature : Above 25°C accelerates decomposition; maintain cold chain (2–8°C) for long-term storage .

Advanced Applications

Q. Q8. How to optimize derivatization for anticancer screening?

Methodological Answer:

Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition to enhance DNA intercalation .

Hybrid Molecules : Conjugate with platinum(II) complexes to synergize topoisomerase inhibition and apoptosis .

In Silico Screening : Use docking simulations (AutoDock Vina) to prioritize derivatives with dual kinase/gyrase activity .

Safety & Handling

Q. Q9. What personal protective equipment (PPE) is required for handling?

Methodological Answer:

Gloves : Nitrile gloves (≥0.11 mm thickness) inspected for tears .

Respiratory Protection : N95 masks if airborne particulates are generated during milling .

Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation .

Data Reproducibility

Q. Q10. How to mitigate batch-to-batch variability in biological assays?

Methodological Answer:

Strict QC Protocols : Enforce ≥98% HPLC purity and ±2% elemental analysis tolerances .

Standardized Media : Use cation-adjusted Mueller-Hinton broth for MIC assays to control divalent cation interference .

Blinded Testing : Assign third-party labs to validate IC₅₀ values for critical targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.